N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with ethylphenyl groups at the 3- and 4-positions of the aromatic rings. This compound is part of a broader class of pyrazolo-pyrazine derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidines (e.g., F-DPA and DPA-714) but differ in their nitrogen atom arrangement within the bicyclic system .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-3-17-8-10-19(11-9-17)21-15-22-24(25-12-13-28(22)27-21)30-16-23(29)26-20-7-5-6-18(4-2)14-20/h5-15H,3-4,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOUQOLNXFPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C23H22N4OS
- Molecular Weight : Approximately 420.52 g/mol
- Structural Features : The compound consists of a 3-ethylphenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl group attached to an acetamide functional group.
Anti-inflammatory Effects
The compound's structural characteristics also indicate possible anti-inflammatory effects . Similar compounds with related structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Future research could explore whether this compound exhibits comparable inhibitory activity.
Currently, there is no detailed literature on the precise mechanism of action for this compound. However, based on its structure, it is hypothesized that it may interact with key enzymes or receptors involved in disease pathways. Understanding these interactions will require further biochemical studies.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Pyrazolo[1,5-a]pyrazine Moiety : This step may involve cyclization reactions that form the core structure.
- Attachment of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide group is introduced as the final step to yield the target compound.
Optimization of reaction conditions is crucial for achieving high yields and purity.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Contains bromophenyl and naphthalen groups | Potential anticancer activity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Features benzodioxane structure | Anti-inflammatory effects |
| 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Includes methoxy and methyl substituents | Antidepressant properties |
Future Research Directions
Given the promising structural features and preliminary biological activity indications of this compound, future research should focus on:
- In Vitro and In Vivo Studies : Testing its efficacy against various cancer cell lines and in animal models.
- Mechanistic Studies : Investigating how this compound interacts at the molecular level with specific targets.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance its biological activity and reduce potential side effects.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine (e.g., F-DPA and DPA-714) by replacing one nitrogen atom in the pyrimidine ring with a carbon atom.
Pyrazolo[3,4-d]pyrimidinone Derivatives
Compounds such as those in and incorporate pyrazolo[3,4-d]pyrimidinone cores, which introduce additional hydrogen-bonding sites. These derivatives often exhibit enhanced kinase inhibition compared to pyrazolo-pyrazines due to their planar, fused-ring systems .
Phenyl Group Modifications
- 4-Ethylphenyl (Target Compound) : Enhances lipophilicity and metabolic stability compared to unsubstituted phenyl groups .
- 4-Chlorophenyl () : Increases electronegativity, improving target binding via halogen bonding but may reduce solubility .
- 4-Methylphenyl () : Balances lipophilicity and steric bulk, often optimizing pharmacokinetic profiles .
- Fluorophenyl () : Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability .
Acetamide Tail Variations
- N-[2-(trifluoromethyl)phenyl] () : The trifluoromethyl group significantly increases hydrophobicity and resistance to oxidative metabolism .
Research Findings and Pharmacological Insights
- Radioligand Potential: Pyrazolo-pyrazines like the target compound are under investigation for radiopharmaceutical use, analogous to F-DPA and DPA-714. However, their reduced electron-deficient cores may lower TSPO affinity compared to pyrazolo-pyrimidines .
- Antimicrobial Activity : Derivatives with sulfanylacetamide groups (e.g., ) show promise against fungal pathogens, suggesting the target compound could be optimized for similar applications .
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives () demonstrate potent kinase inhibition, highlighting the importance of core heterocycle selection in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
